molecular formula C16H19NO2 B1306306 Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine CAS No. 340025-61-8

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine

Cat. No.: B1306306
CAS No.: 340025-61-8
M. Wt: 257.33 g/mol
InChI Key: KLECXMIWSBQFFU-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (CAS 340025-61-8) is a secondary amine featuring a furan-2-ylmethyl group and a substituted but-3-enyl chain with a 4-methoxyphenyl substituent. Its molecular formula is C₁₆H₁₉NO₂, with a molar mass of 257.33 g/mol . The compound is utilized in research and industrial settings, particularly as a precursor in organic synthesis. It is commercially available from suppliers such as Shanghai Macklin Biochemical Co., Ltd., and is stored at room temperature due to its stability .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-5-16(17-12-15-6-4-11-19-15)13-7-9-14(18-2)10-8-13/h3-4,6-11,16-17H,1,5,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLECXMIWSBQFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389917
Record name N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340025-61-8
Record name N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine typically involves multi-step organic reactions

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Methoxy-Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the furan ring is alkylated with a methoxy-substituted benzyl halide in the presence of a Lewis acid catalyst.

    Formation of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced at the double bond or the furan ring to form saturated derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Saturated amines or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Synthetic Chemistry
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is employed as a building block in the synthesis of more complex organic molecules. Its furan ring structure provides unique reactivity that can be exploited in various synthetic pathways, making it valuable for developing new compounds with desired properties .

2. Biological Research
In biological contexts, this compound is utilized for studying protein interactions and functions within proteomics research. Its ability to bind specifically to target proteins facilitates the investigation of complex biological systems and pathways .

3. Medicinal Chemistry
The compound shows promise in medicinal applications, particularly due to its potential therapeutic effects. Preliminary studies suggest that it may exhibit antifungal activity by inhibiting key enzymes involved in fungal cell wall synthesis, such as chitin synthase . Additionally, its structural similarities to other biologically active compounds indicate potential cytotoxic effects against cancer cell lines, possibly through the generation of reactive oxygen species (ROS) leading to apoptosis .

Recent studies have evaluated the biological activity of this compound through various assays:

Antifungal Activity
Research indicates that derivatives of furan compounds exhibit antifungal properties. Although specific data on this compound is limited, its structural characteristics suggest potential antifungal activity against dermatophytes by targeting fungal cell wall synthesis enzymes .

Cytotoxicity and Antitumor Activity
In vitro studies have shown that similar furan derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of ROS, which leads to cell death. Further research is needed to determine the specific cytotoxic effects of this compound .

Case Studies

Several case studies highlight the compound's potential applications:

Proteomics Research
The compound has been utilized in proteomics for studying protein interactions and functions. Its unique structure allows for specific binding to target proteins, facilitating the understanding of complex biological systems .

Pharmacological Screening
A screening assay developed for Type III secretion systems demonstrated that compounds with similar structures could inhibit pathogenic bacterial secretion mechanisms. This suggests a possible role for this compound in antibacterial applications .

Mechanism of Action

The mechanism by which Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and methoxy-phenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine (CAS 436088-84-5)

  • Molecular Formula: C₁₇H₂₁NO₂
  • Molar Mass : 271.35 g/mol
  • Key Difference : A methyl group at the 3-position of the but-3-enyl chain.

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (CAS 436087-20-6)

  • Molecular Formula : C₁₉H₁₉N₂O₂
  • Molar Mass : 293.36 g/mol
  • Key Difference : A phenyl-substituted ethyl chain replaces the but-3-enyl group.
  • Impact : The phenyl group enhances aromatic π-π stacking interactions, which may influence binding affinity in receptor-based applications .

Benzyl-Substituted Analogues

Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine

  • Molecular Formula: C₁₈H₁₉NO
  • Molar Mass : 265.35 g/mol
  • Key Difference : A benzyl group replaces the furan-2-ylmethyl moiety.

Benzyl-[1-(2-chloro-phenyl)-but-3-enyl]-amine

  • Molecular Formula : C₁₆H₁₆ClN
  • Molar Mass : 257.76 g/mol
  • Key Difference : A 2-chlorophenyl group replaces the 4-methoxyphenyl group.

Halogenated Analogues

(4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine

  • Molecular Formula : C₁₆H₁₂ClF₃N
  • Molar Mass : 310.72 g/mol
  • Key Difference : Multiple halogen substitutions (Cl, F) on the aryl groups.
  • Impact : Halogens increase electrophilicity and may enhance interactions with biological targets, such as enzymes or receptors .

Target Compound

  • Storage : Room temperature .
  • Spectral Data: No direct IR/NMR data provided, but analogues (e.g., benzyl derivatives) show characteristic peaks: IR: ~3450 cm⁻¹ (N-H stretch), ~2925 cm⁻¹ (C-H stretch) . ¹H NMR: Aromatic protons at δ 7.1–7.8 ppm, olefinic protons at δ 5.1–5.8 ppm .

Bioactivity Comparison

  • For example, furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine (CAS 7571651) exhibits antitubercular activity (MIC = 40 µg/mL) .

Biological Activity

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C16H19NO2
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 340025-61-8

Its structure includes a furan ring and a methoxy-substituted phenyl group, which contribute to its reactivity and biological activity. The presence of the furan moiety enhances interactions with biological targets, while the methoxy group improves solubility.

Antimicrobial Properties

Furan derivatives, including this compound, have been shown to exhibit significant antimicrobial activity. Studies indicate that this compound has potential antibacterial and antifungal properties:

  • Antibacterial Activity : The compound demonstrated varying degrees of inhibition against several bacterial strains. For instance, it showed notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM .
  • Antifungal Activity : It also exhibited antifungal properties, particularly against Candida albicans, with MIC values reported between 16.69 µM and 78.23 µM .
MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Bacillus subtilis4.69 - 22.9
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in microbial cells. Interaction studies suggest that the compound binds effectively to specific protein targets, influencing their activity and potentially leading to cell death in pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Reactions with Ketenes : The compound can be synthesized by reacting furan derivatives with ketenes generated from chloroacetic acids in the presence of amines.
  • Enantioselective Synthesis : Techniques for producing chiral furan derivatives have been documented, which could be adapted for synthesizing this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications on the furan ring and phenyl substituents can significantly affect the antimicrobial efficacy:

  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity, while electron-withdrawing groups may reduce it.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Furan-2-carboxylic acidC5H4O3Known for its role in organic synthesis
4-MethoxyphenethylamineC10H15NO2Exhibits stimulant properties
Benzofuran derivativesVariedStudied for anti-cancer properties

This compound's unique combination of structural features enhances its biological activity compared to these related compounds.

Case Studies

Recent research has highlighted the therapeutic potential of Furan derivatives in treating infections caused by resistant strains of bacteria and fungi. For instance, a study focusing on antifungal agents revealed that modifications in the furan structure could lead to improved efficacy against dermatophytes .

In another case, a comparative analysis of various furan-based compounds demonstrated that those with methoxy substitutions exhibited superior antimicrobial properties compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine, and how can reaction conditions be optimized?

  • Methodology : A validated route involves reacting 2-furaldehyde with 4-methoxybenzylamine and allylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF), followed by flash column chromatography (0–5% diethyl ether in petroleum ether) to achieve 83% yield . Key variables for optimization include stoichiometry (e.g., excess allylmagnesium bromide), reaction temperature (room temperature to mild heating), and solvent purity. Monitoring reaction progress via TLC or GC-MS is advised.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : The compound shares structural similarities with amines classified under GHS hazard categories:

  • Acute toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion.
  • Skin/Irritation (Category 2) : Wear nitrile gloves and lab coats.
  • Eye irritation (Category 2A) : Use safety goggles .
    Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Hazardous waste must be segregated and disposed via certified agencies .

Q. Which purification techniques are effective for isolating this compound?

  • Methodology : Flash chromatography with gradient elution (petroleum ether/diethyl ether) is effective for removing unreacted aldehydes and byproducts . For scale-up, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) may improve purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR .

Advanced Research Questions

Q. How does the stereochemistry of the allyl group influence the reactivity and biological activity of this compound?

  • Methodology : The but-3-enyl group’s configuration (cis/trans) affects nucleophilic addition during synthesis. Control via Grignard reagent addition (stereoselective vs. non-selective conditions) can be monitored using NOESY NMR or chiral HPLC . Computational modeling (DFT) predicts steric and electronic effects on amine protonation states, which correlate with receptor binding in bioactive studies .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

  • Methodology :

  • NMR : Overlapping signals from the furan and methoxyphenyl groups complicate assignments. Use 2D NMR (COSY, HSQC) to resolve coupling patterns .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of the methoxy group) require high-resolution MS (HRMS-ESI) for accurate mass confirmation .
  • X-ray Crystallography : Co-crystallization with picric acid improves crystal stability for structural elucidation .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (ICH guidelines):

  • Thermal Stability : Heat at 40–60°C for 14 days; monitor decomposition via HPLC.
  • pH Stability : Test in buffers (pH 1–12) for 24 hours; LC-MS identifies degradation products (e.g., oxidized furan derivatives) .
    Note: Limited data exist on decomposition products; inert atmospheres are recommended for long-term storage .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodology :

  • Case 1 : Discrepancies in ¹H NMR integration may arise from rotamers. Variable-temperature NMR (VT-NMR) can confirm dynamic equilibrium .
  • Case 2 : Low yields in scaled-up syntheses may result from inadequate mixing. Use flow chemistry or high-shear reactors to improve reproducibility .
  • Case 3 : Unanticipated byproducts (e.g., Michael adducts) suggest side reactions; optimize reaction time and catalyst loading .

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